

physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Cat. No.: B187287

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An In-depth Technical Guide to **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde**. This heterocyclic compound serves as a versatile intermediate in the synthesis of more complex molecules with significant potential in medicinal chemistry and materials science.

Physicochemical Properties

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a substituted quinoline, a class of compounds known for a wide range of biological activities.^[1] The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes it a valuable building block for synthesizing fused heterocyclic systems and other derivatives.^{[2][1][3][4]}

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	68236-25-9	[5] [6] [7]
Molecular Formula	C ₁₃ H ₁₂ ClNO ₄	[5] [6] [7]
Molecular Weight	281.69 g/mol	[5] [6]
IUPAC Name	2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde	[7]
Synonyms	2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde	[7]

Synthesis and Experimental Protocols

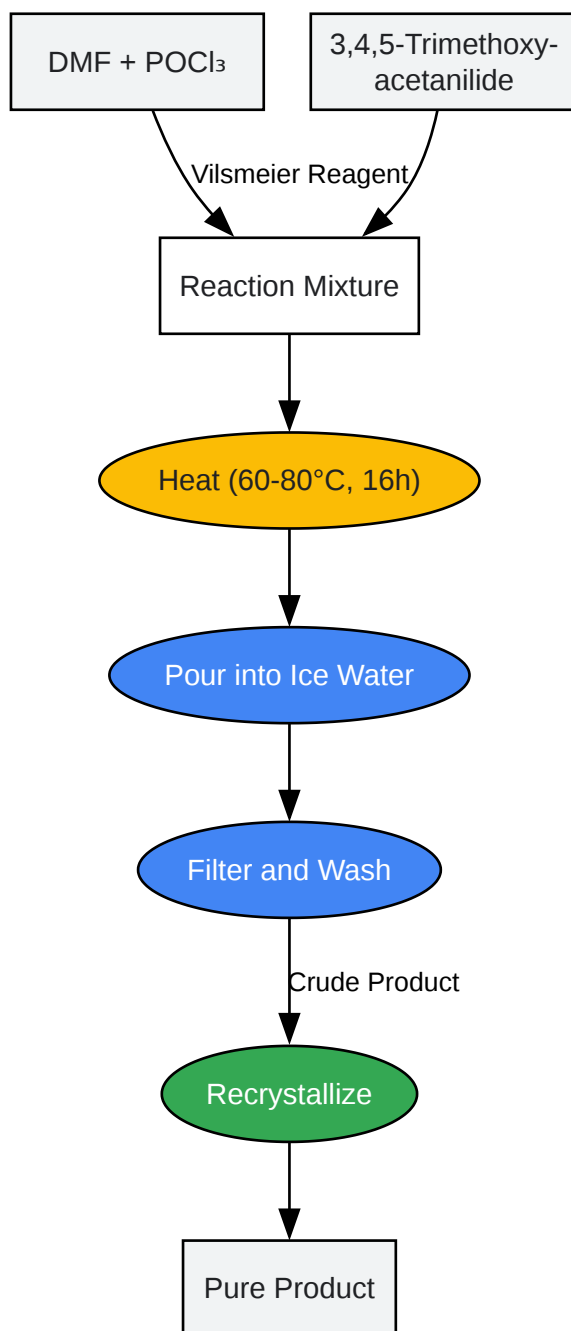
The most common and effective method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[\[8\]](#)[\[9\]](#) This reaction involves the formylation of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[\[8\]](#)

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[\[8\]](#)[\[10\]](#)[\[11\]](#)

- **Reagent Preparation:** The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF) under constant stirring.
- **Reaction:** The corresponding 3,4,5-trimethoxyacetanilide is added portion-wise to the prepared Vilsmeier reagent.
- **Heating:** The reaction mixture is then heated, typically at a temperature between 60-80 °C, for several hours (e.g., 15-16 hours) to ensure the completion of the cyclization and formylation.[\[8\]](#)[\[11\]](#)
- **Work-up:** After cooling to room temperature, the mixture is carefully poured into crushed ice water.

- Isolation: The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water to remove impurities, and dried.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a petroleum ether/ethyl acetate mixture, to yield the pure **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde**.^{[10][12]}



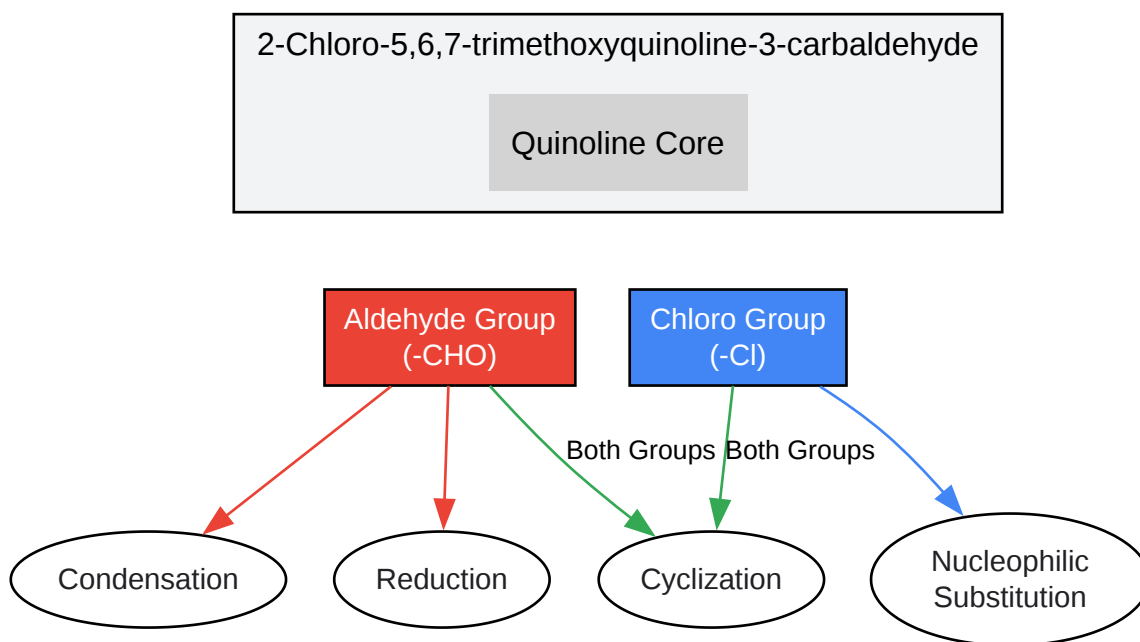
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Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity and Applications

The molecule possesses two primary reactive sites, making it a versatile precursor for a wide array of derivatives. The reactions can be classified based on the functional group involved.^[1]
^[4]

- **Aldehyde Group Reactions:** The formyl group can undergo condensation, reduction, and oxidation reactions to introduce new functionalities.
- **Chloro Group Reactions:** The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various substituents like amines, thiols, or morpholine.
- **Combined Reactions:** Many synthetic strategies involve reactions at both the aldehyde and chloro groups to construct complex fused heterocyclic systems.



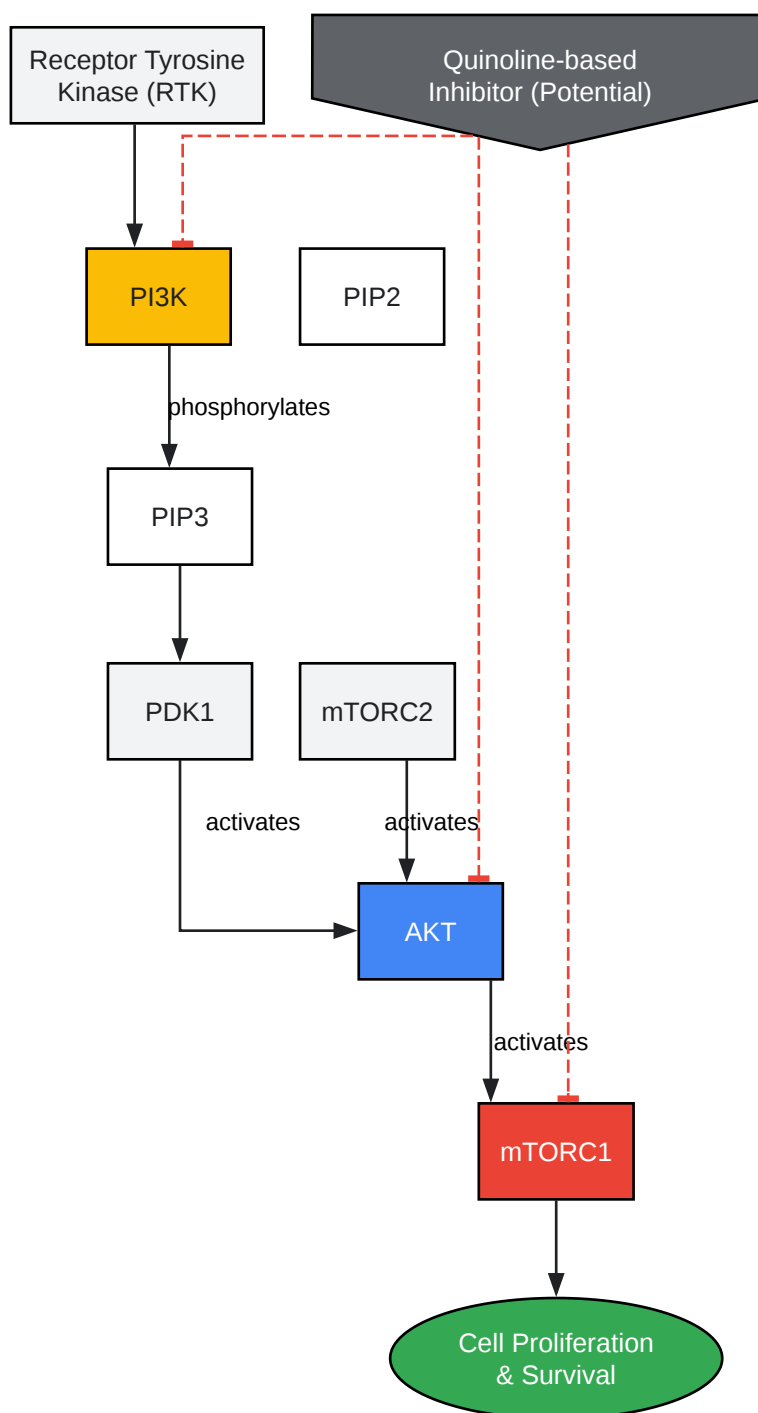
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Key Reactive Sites and Pathways.

Biological Context and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.^[2]^[1] While specific biological data for **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde** is not widely published, its structural analogs have shown significant activity. For instance, related indolo[2,3-b]quinoline derivatives have been investigated as anticancer agents that modulate critical cell signaling pathways.^[13]

One such crucial pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and growth. The development of inhibitors targeting this pathway is a major focus in oncology drug discovery. The 2-chloroquinoline-3-carbaldehyde scaffold provides a foundation for designing novel molecules that could potentially modulate this pathway.



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Potential Modulation of the PI3K/AKT/mTOR Pathway.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[5]

- Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if inhaled (H332).[5]
- Precautionary Measures:
 - Wear protective gloves, clothing, eye, and face protection (P280).[5]
 - Use only outdoors or in a well-ventilated area (P271).[5]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]
 - In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]
 - If inhaled, remove the person to fresh air and keep comfortable for breathing (P304+P340).[5]
 - Store in a well-ventilated place and keep the container tightly closed (P403+P233).[5]

This compound is intended for research use only and is not for diagnostic or therapeutic use.[6]
A complete Safety Data Sheet (SDS) should be consulted before handling.

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References

- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. ijsr.net [ijsr.net]
- 9. chemijournal.com [chemijournal.com]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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